3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE
Description
3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-Methoxybenzaldehyde (CAS: 21561-11-5, C₁₅H₁₃N₃O₂, MW: 267.28) is a benzaldehyde derivative featuring a benzotriazole-methyl group at the 3-position and a methoxy substituent at the 4-position . The benzotriazole moiety is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions.
Properties
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-15-7-6-11(10-19)8-12(15)9-18-14-5-3-2-4-13(14)16-17-18/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHUNCFPSRMTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,3-benzotriazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde involves its interaction with molecular targets through its benzotriazole moiety. This moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or binding to receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural analogs is presented below, focusing on functional groups, molecular properties, and inferred reactivity:
Key Observations:
Benzotriazole vs. Triazole Derivatives :
- The benzotriazole group in the target compound offers enhanced aromatic stability compared to the 1,2,4-triazole derivatives in and . This may influence electronic properties such as electron-withdrawing effects and π-π stacking interactions .
- The sulfanyl group in the triazole hydrazone () introduces sulfur-based reactivity (e.g., thiol-disulfide exchange), absent in the benzotriazole analog .
Aldehyde Reactivity :
- The aldehyde group in the target compound and ’s hydrazone derivative enables Schiff base formation, but the hydrazone’s nitrogen-rich structure () may exhibit stronger chelation with metals compared to the benzotriazole-aldehyde system .
This contrasts with the 3-methyl group in ’s benzamide, which primarily contributes to steric effects .
Computational and Experimental Insights
- Electronic Properties: The compound in was analyzed using DFT (B3LYP/6-31G(d,p)) to predict Mulliken charges and frontier molecular orbitals.
- Synthetic Utility: The N,O-bidentate directing group in ’s benzamide facilitates metal-catalyzed C–H activation. The benzotriazole group in the target compound may act as a monodentate ligand, though experimental confirmation is lacking .
Biological Activity
The compound 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. Benzotriazoles have been investigated for their potential in various applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and research findings.
The molecular formula for this compound is , with a molar mass of approximately 218.23 g/mol. The structure features a methoxy group and a benzaldehyde moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies indicate that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the benzotriazole moiety enhances the hydrophobic character of the compounds, which is crucial for membrane penetration and subsequent antimicrobial action .
Anticancer Activity
Benzotriazole derivatives have been explored for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 15 | Caspase activation |
| Similar Derivative | MCF7 | 20 | Apoptosis induction |
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some benzotriazole derivatives have shown promise in reducing inflammatory markers in cell cultures. For example, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 1: Antimicrobial Efficacy
A study conducted on various benzotriazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This indicates moderate antibacterial activity compared to standard antibiotics .
Study 2: Anticancer Properties
In another research effort focusing on HepG2 cells, treatment with this compound resulted in a significant decrease in cell viability after 48 hours. The compound was compared with sorafenib (a known anticancer drug), showing comparable efficacy at certain concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
